2-Hydroxyacetohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxyacetohydrazide derivatives and related compounds involves various chemical reactions. For instance, the compound and its complexes have been synthesized and characterized through elemental analyses, IR, UV, and other spectroscopic methods (Qiu Rui, 2011). These methods confirm the components of the complexes and provide insights into their structure.
Molecular Structure Analysis
Molecular structure analysis of 2-Hydroxyacetohydrazide derivatives has been performed using spectroscopic methods and X-ray diffraction. These analyses reveal details about the conformation, bonding, and geometry of the molecules. For example, studies on certain 2-Hydroxyacetohydrazide compounds have shown that they can form stable conformers with specific molecular geometries, which are crucial for their reactivity and properties (Ö. Tamer, D. Avcı, Y. Atalay, 2014).
Chemical Reactions and Properties
2-Hydroxyacetohydrazide and its derivatives undergo various chemical reactions, leading to the formation of complexes with metals such as Cd^2+, Co^2+, Cu^2+, and Zn^2+. These reactions and the resulting complexes have been studied for their structural characteristics and potential applications (P. Krishnamoorthy, P. Sathyadevi, P. Muthiah, N. Dharmaraj, 2012). The chemical properties of these compounds are influenced by their molecular structure and the nature of the substituents attached to the hydrazide moiety.
Scientific Research Applications
Antiviral Applications : Hydroxychloroquine, a derivative, has shown potent in vitro activity against SARS-CoV-2, with recommended doses for treating the infection (Yao et al., 2020). However, its efficacy and safety are still under scrutiny, with some studies indicating its ineffectiveness and the need for more clinical trials (Pastick et al., 2020).
Cancer Research : 2-Hydroxyglutarate, another derivative, shows promise as a noninvasive biomarker for diagnosing and monitoring treatment of cancers with IDH mutations (Andronesi et al., 2013). Various compounds synthesized from 2-Hydroxyacetohydrazide derivatives demonstrate significant anticancer activity against different cancer types (Mohareb & Abdelaziz, 2013).
Antibacterial Research : Certain derivatives exhibit high bactericidal activity against Gram-positive bacteria, indicating potential as effective antibiotics (Popiołek & Biernasiuk, 2016).
Antihypertensive Potential : New p-hydroxybenzohydrazide derivatives have shown significant antihypertensive activity, suggesting potential in the development of antihypertensive agents through 3D-QSAR studies (Bhole & Bhusari, 2011).
Tuberculosis Treatment : 3-Hydroxy-1-benzofuran-2-carbohydrazide demonstrates strong anti-TB activity, indicating its potential in anti-tuberculosis drug development (Thorat et al., 2016).
Safety And Hazards
The safety information for 2-Hydroxyacetohydrazide indicates that it is potentially dangerous . The hazard statements include H228, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .
properties
IUPAC Name |
2-hydroxyacetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c3-4-2(6)1-5/h5H,1,3H2,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUCWHQVLKSECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325588 | |
Record name | 2-Hydroxyacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyacetohydrazide | |
CAS RN |
3530-14-1 | |
Record name | 2-Hydroxyacetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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